3-(2,5-dioxo-1-pyrrolidinyl)-N-8-quinolinylbenzamide
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Overview
Description
3-(2,5-dioxo-1-pyrrolidinyl)-N-8-quinolinylbenzamide, commonly known as DNQX, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of glutamate receptors, which play a crucial role in the central nervous system. DNQX is commonly used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in various neurological disorders.
Mechanism of Action
DNQX works by binding to the AMPA and kainate glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the central nervous system. By blocking the activity of these receptors, DNQX inhibits the excitatory neurotransmission and reduces the synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
DNQX has several biochemical and physiological effects, including the inhibition of glutamate-mediated excitatory neurotransmission, the reduction of synaptic plasticity, and the modulation of ion channel activity. It also affects the release of neurotransmitters and the activity of intracellular signaling pathways.
Advantages and Limitations for Lab Experiments
DNQX has several advantages for lab experiments, including its potency and selectivity for AMPA and kainate glutamate receptors, which makes it an excellent tool for studying the mechanisms of synaptic transmission and plasticity. However, DNQX also has several limitations, including its non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of DNQX in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target glutamate receptors, which could have therapeutic potential for various neurological disorders. Additionally, the use of DNQX in combination with other drugs or therapies could lead to new insights into the mechanisms of synaptic transmission and plasticity.
Synthesis Methods
DNQX can be synthesized through a multi-step process that involves the reaction of 8-aminoquinoline with 2,4-pentanedione, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
DNQX is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity. It is a potent and selective antagonist of AMPA and kainate glutamate receptors, which play a crucial role in the central nervous system. DNQX is commonly used to investigate the role of glutamate receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-quinolin-8-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-17-9-10-18(25)23(17)15-7-1-5-14(12-15)20(26)22-16-8-2-4-13-6-3-11-21-19(13)16/h1-8,11-12H,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRGUGTXAWUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxo-1-pyrrolidinyl)-N-8-quinolinylbenzamide |
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